molecular formula C6H11NO4S2 B1384718 S-((1-carboxyethyl)thio)cysteine CAS No. 15476-49-0

S-((1-carboxyethyl)thio)cysteine

Cat. No.: B1384718
CAS No.: 15476-49-0
M. Wt: 225.3 g/mol
InChI Key: NCHQZZTYKHSOGL-BKLSDQPFSA-N
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Description

S-((1-carboxyethyl)thio)cysteine is a sulfur-containing amino acid formed as a result of the breakdown of homocysteine, a non-proteinogenic amino acid. It is structurally similar to cysteine, an essential amino acid involved in the synthesis of proteins and antioxidants. This compound is a stable, polar molecule with a molecular weight of 225.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((1-carboxyethyl)thio)cysteine typically involves the reaction of cysteine with a carboxyethylating agent under controlled conditions. The reaction is carried out in an aqueous medium, often with the use of a catalyst to facilitate the formation of the thioether bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

S-((1-carboxyethyl)thio)cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to break the thioether bond, reverting to cysteine and the carboxyethyl group.

    Substitution: The thiol group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and substituted cysteine derivatives .

Scientific Research Applications

S-((1-carboxyethyl)thio)cysteine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in the treatment of conditions related to oxidative stress.

    Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which S-((1-carboxyethyl)thio)cysteine exerts its effects involves its interaction with cellular thiol groups and its role in redox signaling. The compound can modulate the activity of enzymes and proteins by forming disulfide bonds or undergoing redox reactions . This modulation affects various molecular targets and pathways involved in cellular homeostasis and stress responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Cysteine: An essential amino acid involved in protein synthesis and antioxidant defense.

    Homocysteine: A non-proteinogenic amino acid that is a precursor to S-((1-carboxyethyl)thio)cysteine.

    Methionine: Another sulfur-containing amino acid involved in methylation reactions and protein synthesis.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of cysteine and a carboxyethyl group. This unique structure allows it to participate in a variety of chemical reactions and biological processes that are distinct from those of its similar compounds.

Properties

IUPAC Name

(2R)-2-amino-3-(1-carboxyethyldisulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S2/c1-3(5(8)9)13-12-2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHQZZTYKHSOGL-BKLSDQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)SSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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